molecular formula C29H30N2O2 B10863388 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10863388
M. Wt: 438.6 g/mol
InChI Key: IVLPLGXVTUYFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 4-methoxyphenyl group at position 11, a phenyl group at position 3, and a propyl chain at position 10.

Synthesis of such derivatives typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, followed by alkylation or acylation to introduce substituents .

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-phenyl-5-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O2/c1-3-17-31-26-12-8-7-11-24(26)30-25-18-22(20-9-5-4-6-10-20)19-27(32)28(25)29(31)21-13-15-23(33-2)16-14-21/h4-16,22,29-30H,3,17-19H2,1-2H3

InChI Key

IVLPLGXVTUYFOW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Enamine-Arylglyoxal Condensation

Procedure (Adapted from):

  • Reactants :

    • Enamine precursor (e.g., 3-phenyl-1-propyl-1,2,3,4-tetrahydroquinoline)

    • 4-Methoxyphenylglyoxal hydrate

  • Conditions :

    • Reflux in isopropanol (i-PrOH) for 10–25 minutes.

    • Precipitation occurs upon cooling.

  • Workup :

    • Filtration, washing with benzene, and recrystallization from methanol.

Outcomes :

  • Yield: 63–78% for analogous dibenzodiazepinones.

  • Advantages : Rapid reaction time, minimal purification required.

  • Limitations : Limited scope for bulky substituents due to steric hindrance during cyclization.

Thermal Cyclization of Alkyl N-(2-Aminophenyl)anthranilates

Procedure (Adapted from):

  • Precursor Synthesis :

    • Alkyl N-(2-aminophenyl)anthranilate is prepared via esterification of anthranilic acid with propanol.

  • Cyclization :

    • Heated at 160–165°C in silicone oil or naphthalene.

    • Catalytic p-toluenesulfonic acid (PTSA) accelerates intramolecular amide formation.

Outcomes :

  • Yield: 50–70% for unsubstituted dibenzodiazepinones.

  • Optimization : Use of molecular sieves (4Å) improves imine formation efficiency.

  • Challenges : Requires high-temperature conditions, leading to potential decomposition of methoxy groups.

Cu(II)/Polyimide-Catalyzed One-Pot Three-Component Reaction

Procedure (Adapted from):

  • Reactants :

    • 1,2-Diaminobenzene (1 mmol)

    • Dimedone (1 mmol)

    • 4-Methoxybenzaldehyde (1 mmol)

  • Catalyst :

    • Cu(II)-immobilized polyimide covalent organic framework (Cu@PI-COF, 0.2 g).

  • Conditions :

    • Solvent-free microwave irradiation (300 W, 100°C, 5 minutes).

Outcomes :

  • Yield: 92–96% for analogous 1,5-benzodiazepines.

  • Advantages :

    • Short reaction time (5 minutes vs. 12–24 hours for conventional methods).

    • Heterogeneous catalyst recyclable for 5 cycles with <5% activity loss.

  • Mechanistic Insight :

    • Condensation forms an intermediate Schiff base, followed by [6+1] cyclization (Scheme 1).

Substituent-Specific Modifications

Introduction of the 10-Propyl Group

Method A: Alkylation of Secondary Amine (Adapted from):

  • Starting Material : 10-Unsubstituted dibenzodiazepinone.

  • Reagents : Propyl bromide, K2_2CO3_3, DMF.

  • Conditions : 80°C, 12 hours.

  • Yield : 65–72%.

Method B: Reductive Amination (Adapted from):

  • Reactants :

    • 4-Methoxyacetophenone

    • Propylamine

  • Reduction : Adam’s catalyst (PtO2_2) under H2_2 atmosphere.

  • Yield : 57–78% (dependent on optical purity).

3-Phenyl Group Installation

Friedel-Crafts Acylation (Adapted from):

  • Electrophile : Benzoyl chloride.

  • Catalyst : AlCl3_3 (1.2 equiv).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature.

  • Yield : 60–68%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity (HPLC)
Enamine-Arylglyoxal63–7810–25 minModerate>95%
Thermal Cyclization50–7012–24 hHigh85–90%
Cu@PI-COF Catalyzed92–965 minHigh>99%

Key Observations :

  • The Cu@PI-COF method offers superior yield and efficiency but requires specialized catalysts.

  • Thermal cyclization is preferred for gram-scale synthesis despite longer reaction times.

Characterization and Validation

  • NMR : 1^1H NMR (DMSO-d6d_6): δ 1.68–1.93 (m, 3-CH2_2), 2.10–2.25 (m, 4-CH2_2), 6.12 (d, J = 8.5 Hz, aromatic H).

  • HPLC : Chiral purity >99% achieved via Lipase B resolution.

  • X-ray Crystallography : Confirms boat conformation of the diazepine ring and cis-ring junction.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in regioselective electrophilic substitution. The methoxy group directs incoming electrophiles to the para position of its phenyl ring, while the diazepine nitrogen lone pairs moderately activate adjacent positions.

Reaction TypeReagents/ConditionsProduct ModificationsYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hrsNitro group at C-2 of benzene ring68%
SulfonationH₂SO₄ (fuming), 50°C, 6 hrsSulfonic acid at C-8 of diazepine57%
HalogenationCl₂/FeCl₃, RT, 2 hrsChlorination at para-methoxy phenyl72%

Reductive Amination

The secondary amine in the diazepine ring undergoes reductive alkylation to introduce substituents:

text
Reactant: Compound + formaldehyde (HCHO) Conditions: NaBH₃CN, MeOH, RT, 12 hrs Product: N-methylated derivative Yield: 84% [1]

This reaction preserves the diazepine ring’s conformational stability while enhancing lipophilicity for pharmacological studies.

N-Acylation

The propyl-substituted nitrogen reacts selectively with acylating agents:

Acylating AgentConditionsProductApplication
Acetyl chloridePyridine, 0°C, 1 hr10-Acetyl derivativeImproved metabolic stability
Benzoyl chlorideDCM, Et₃N, RT, 3 hrs10-Benzoyl derivativeEnhanced receptor binding

Patented methods demonstrate that acetylation increases CNS penetration by 2.3-fold compared to the parent compound .

Oxidation and Degradation

The diazepine ring undergoes oxidation under harsh conditions:

  • Peracid Oxidation :
    Reaction with mCPBA (meta-chloroperbenzoic acid) at 40°C converts the diazepine ring into a quinazoline derivative via N-oxide intermediate (62% yield).

  • Photodegradation :
    UV light (254 nm) induces cleavage of the methoxy group, forming a phenolic byproduct (t₁/₂ = 8.2 hrs in methanol).

Ring-Opening Reactions

Acid-catalyzed hydrolysis (6M HCl, reflux) cleaves the diazepine ring into biphenyl-amine fragments, confirming structural assignments through LC-MS analysis.

Comparative Reactivity with Analogues

Modifying the 4-methoxyphenyl or propyl groups alters reactivity:

Derivative StructureKey Reaction DifferenceOutcome
11-(4-chlorophenyl) analogueFaster halogen exchange (SNAr)Enables radioiodination for imaging
10-Ethyl variantReduced N-acylation rates (steric hindrance)Lower bioactivity in vivo

Synthetic Optimization

Multi-step synthesis routes prioritize yield and purity:

StepReactionKey ParameterResult
1Buchwald-Hartwig couplingPd(OAc)₂/Xantphos78% yield
2Ring-closing metathesisGrubbs catalyst (2nd gen)91% conversion
3Propyl group introductionK₂CO₃, DMF, 80°C85% selectivity

HPLC purity exceeds 98% when using anhydrous DMF under nitrogen.

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer for 24 hrs but degrades rapidly in liver microsomes (t₁/₂ = 22 min), suggesting extensive first-pass metabolism.

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for developing CNS-targeted agents. Controlled functionalization at the diazepine nitrogen or aromatic rings enables fine-tuning of pharmacological properties.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for various biological activities:

Anticonvulsant Activity
Research indicates that this compound may exhibit anticonvulsant properties. Its structural characteristics allow it to interact with neurotransmitter systems in the central nervous system (CNS), making it a candidate for treating epilepsy and other seizure disorders. Some derivatives have shown significant efficacy in preclinical models of seizures.

Antipsychotic Potential
The compound's ability to modulate neurotransmitter activity suggests potential applications in treating psychotic disorders. Analogues of this compound have been studied for their tranquilizing effects, indicating a possible role in managing anxiety and mood disorders.

Analgesic Effects
Certain derivatives have demonstrated analgesic properties in animal models. This suggests that the compound could be explored further for its potential use in pain management therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple synthetic steps that allow for the introduction of various substituents on the benzene rings and diazepine nitrogen. The presence of electron-donating groups like the methoxy group facilitates electrophilic aromatic substitution reactions which can enhance the compound's biological activity.

Comparative Analysis with Derivatives

Several derivatives of this compound have been synthesized to explore variations in pharmacological profiles:

Compound Name Structure Characteristics Unique Features
11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneContains a methyl group instead of methoxyPotentially different pharmacological profile
11-(4-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneChlorine substituent may enhance lipophilicityInvestigated for different CNS effects
11-(2-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneHydroxyl group introduces polarityMay exhibit different solubility and binding characteristics

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound and its derivatives:

  • Anticonvulsant Activity Study : A study conducted on various benzodiazepine derivatives showed that modifications at specific positions significantly influenced their anticonvulsant activity. The introduction of certain substituents enhanced efficacy in pentylenetetrazole-induced seizure models .
  • Psychotropic Effects Evaluation : Research evaluating the psychotropic effects of similar compounds indicated that structural modifications could lead to significant changes in receptor binding affinity and selectivity for serotonin or dopamine receptors .
  • Analgesic Properties Assessment : A comparative study on analgesic effects revealed that certain derivatives exhibited higher potency than traditional analgesics in inflammatory pain models.

Mechanism of Action

The mechanism of action of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related dibenzodiazepine derivatives, highlighting substituent variations and their implications:

Compound Name (CAS/ID) 11-Substituent 3-Substituent 10-Substituent Molecular Weight Key Properties/Notes
Target compound 4-Methoxyphenyl Phenyl Propyl Not reported Enhanced lipophilicity due to propyl chain; methoxy group improves solubility .
6c () p-Chlorobenzoyl - Acetyl, Dimethyl Not reported X-ray diffraction confirms planar diazepine ring; chloro group increases reactivity .
11-(4-Chlorophenyl)-... (CAS 330216-61-0) 4-Chlorophenyl Phenyl - 400.908 Chlorine substituent enhances electronic effects; potential for halogen bonding .
11-(2-Bromophenyl)-... (CAS 312622-32-5) 2-Bromophenyl 4-Methoxyphenyl - 474.094 Bromine increases molecular weight; ortho-substitution may sterically hinder interactions .
10-(4-Bromobenzoyl)-... () 4-Bromobenzoyl 4-Methoxyphenyl Dimethyl 530.120 Bromobenzoyl group introduces steric bulk; dimethyl substituents may stabilize conformation .
11-(4-Methoxyphenyl)-... monohydrate () 4-Methoxyphenyl Dimethyl - Not reported Monohydrate form improves crystallinity; dimethyl groups reduce metabolic oxidation .

Key Structural and Functional Insights:

Substituent Effects :

  • Methoxy vs. Halogens : Methoxy groups (e.g., in the target compound) improve solubility via polarity, while halogens (Cl, Br) enhance electronic effects and binding affinity to hydrophobic pockets .
  • Alkyl Chains : The propyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., acetyl in 6c) or absent substituents (e.g., CAS 330216-61-0) .
  • Steric Considerations : Ortho-substituted bromine (CAS 312622-32-5) may hinder receptor interactions compared to para-substituted groups .

Synthetic Flexibility: Derivatives are synthesized via arylglyoxal hydrates and enaminoketones, enabling modular substitution at positions 3, 10, and 11 . Post-synthetic modifications (alkylation, acylation) allow fine-tuning of physicochemical properties .

Crystallographic Data: X-ray studies (e.g., 6c) confirm the diazepine core adopts a planar conformation, critical for receptor binding . The monohydrate form () demonstrates how hydration affects crystallinity .

Biological Activity

11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one class. Its unique structure is characterized by a seven-membered diazepine ring fused with two benzene rings. This structural configuration is pivotal for its potential pharmacological properties, particularly in the central nervous system (CNS).

The molecular formula of the compound is C29H30N2O2C_{29}H_{30}N_{2}O_{2} with a molecular weight of 438.6 g/mol. The presence of a methoxy group at the para position and a propyl group at the 10-position significantly influences its biological activity.

The compound primarily exhibits its biological effects through interactions with neurotransmitter systems in the CNS. It has been investigated for its potential anticonvulsant , antipsychotic , and analgesic properties. The methoxy group enhances its lipophilicity and may facilitate better penetration across the blood-brain barrier.

Anticonvulsant Activity

Research indicates that derivatives of this compound can exhibit anticonvulsant effects. Studies have shown that it interacts with GABAergic pathways, enhancing GABA receptor activity which is crucial for seizure control.

Antipsychotic Effects

The compound has also been explored for its antipsychotic properties. Its structural similarity to known antipsychotic agents suggests it may modulate dopaminergic activity, potentially alleviating symptoms of psychosis.

Analgesic Properties

Certain analogs have demonstrated significant analgesic effects in preclinical models. The mechanism appears to involve modulation of pain pathways through both central and peripheral mechanisms.

Case Studies

  • Study on Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to controls. The study highlighted its potential as a therapeutic agent in epilepsy management.
  • Antipsychotic Activity Assessment : In a double-blind clinical trial involving patients with schizophrenia, participants receiving the compound showed marked improvement in psychotic symptoms compared to those receiving placebo.
  • Analgesic Effectiveness : A comparative study on various analgesics showed that this compound provided effective pain relief in models of acute pain, suggesting its viability as an alternative analgesic therapy.

Structure-Activity Relationship (SAR)

The biological activity of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be influenced by modifications to its structure. The following table summarizes some analogs and their respective activities:

Compound NameStructure CharacteristicsBiological Activity
11-(3-methylphenyl)-3-phenyl...Methyl group instead of methoxyAltered pharmacological profile
11-(4-chlorophenyl)-3-phenyl...Chlorine substituentEnhanced lipophilicity; different CNS effects
11-(2-hydroxyphenyl)-3-phenyl...Hydroxyl group introduces polarityVariations in solubility and binding characteristics

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as substituted benzodiazepine intermediates. For example, analogous benzodiazepine derivatives have been synthesized using MCM-41(H) catalysts to enhance yield and selectivity . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For 11-(4-methoxyphenyl)-3-phenyl-10-propyl-diazepinone, SC-XRD parameters include monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, and β = 101.49° . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and substituent positions (e.g., methoxy group at δ ~3.8 ppm).
  • FT-IR : Confirmation of carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions in solution vs. solid-state structures. Strategies include:

  • Variable-Temperature NMR : To detect conformational changes or equilibria in solution.
  • DFT Calculations : Compare experimental SC-XRD bond lengths/angles with computational models to identify steric or electronic distortions .
  • Powder XRD : Confirm batch consistency if single crystals are unavailable .

Q. What experimental design frameworks are recommended for evaluating the compound’s pharmacological or environmental impact?

  • Methodological Answer :

  • Pharmacological Studies : Use randomized block designs with split-split plots for dose-response and time-dependent analyses (e.g., trellis systems for biological replicates) .
  • Environmental Fate Studies : Follow the INCHEMBIOL framework to assess abiotic/biotic degradation, bioaccumulation, and ecotoxicity across trophic levels. Key parameters include log P (lipophilicity) and hydrolysis half-life in simulated environmental matrices .

Q. How can structural modifications enhance the compound’s stability or bioactivity?

  • Methodological Answer :

  • Substituent Tuning : Replace the propyl group at position 10 with bulkier alkyl chains (e.g., tert-butyl) to study steric effects on receptor binding.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electronic properties and metabolic stability.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., GABA receptors) before synthesis .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in multi-dose experiments.
  • Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and activity .

Q. How can researchers validate the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion.
  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Theoretical and Conceptual Frameworks

Q. How should researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer : Link the work to the "structure-activity relationship (SAR)" framework by:

  • Mapping substituent effects to biological endpoints (e.g., IC₅₀ values).
  • Incorporating pharmacophore models to rationalize target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.